4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile
Description
4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and an isopropyl group at position 2. A sulfanylmethyl (-SCH2-) linker connects the pyrimidine ring to a benzonitrile moiety. The benzonitrile group may enhance binding affinity through dipole interactions or hydrogen bonding.
Properties
Molecular Formula |
C16H17N3S |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C16H17N3S/c1-11(2)16-18-12(3)8-15(19-16)20-10-14-6-4-13(9-17)5-7-14/h4-8,11H,10H2,1-3H3 |
InChI Key |
XFCOUMCNJOEHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-isopropyl-4-methyl-6-hydroxypyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.
Coupling with Benzonitrile: The final step involves coupling the sulfanyl-pyrimidine intermediate with benzonitrile using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety is susceptible to oxidation and nucleophilic substitution:
-
Oxidation : Under mild oxidative conditions (e.g., HO/AcOH), the sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO-) derivatives. This reactivity aligns with observations in structurally analogous pyrimidine sulfides .
-
Nucleophilic Substitution : The sulfanyl-methyl bridge can undergo displacement reactions with nucleophiles (e.g., amines, thiols) under basic conditions, forming new C–S or C–N bonds.
Nitrile Group Transformations
The benzonitrile group participates in characteristic nitrile reactions:
-
Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH) or primary amide (-CONH). For example, treatment with 6 M HCl under reflux yields 4-({[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzoic acid.
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the nitrile to a benzylamine derivative.
-
Cycloaddition : The nitrile may engage in [2+3] cycloadditions with azides to form tetrazoles under Huisgen conditions.
Pyrimidine Ring Modifications
The 6-methyl-2-(propan-2-yl)pyrimidin-4-yl group undergoes electrophilic and cross-coupling reactions:
-
Electrophilic Aromatic Substitution : Halogenation (e.g., Br/FeBr) at the pyrimidine ring’s activated positions is feasible, though steric hindrance from the isopropyl group may limit regioselectivity.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 4-position of the pyrimidine ring is achievable using Pd catalysts .
Thermal and Catalytic Stability
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting moderate thermal stability. Catalytic hydrogenation conditions require optimization to avoid pyrimidine ring saturation.
Synthetic Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions.
-
Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) improve yields in cross-coupling reactions .
-
Byproduct Management : Steric bulk from the isopropyl group necessitates longer reaction times for pyrimidine ring functionalization.
Mechanistic Insights
-
Nitrile Hydrolysis : Proceeds via a tetrahedral intermediate in acidic media, whereas basic conditions favor a deprotonation pathway.
-
Sulfanyl Oxidation : Follows a radical mechanism initiated by peroxide, forming sulfoxide as the primary product.
This compound’s multifunctional design enables its use in medicinal chemistry, particularly as a JAK inhibitor precursor, though further studies are required to optimize reaction scalability and selectivity .
Scientific Research Applications
Medicinal Chemistry
Pyrimidine derivatives have been extensively studied for their therapeutic properties. The specific compound has been linked to various pharmacological activities:
- Antiviral Activity : Compounds containing pyrimidine structures have demonstrated efficacy against viral infections. Research indicates that modifications at the C-2 and N-3 positions of pyrimidines can enhance their antiviral properties, making this compound a candidate for further exploration in antiviral drug development .
- Anticancer Properties : Pyrimidine-based compounds have shown promise in targeting various cancer types. The structural features of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells, as seen in various studies focusing on pyrimidine derivatives .
Biological Research
The compound's unique structure allows for exploration in biological research, particularly in understanding its mechanism of action:
- Enzyme Inhibition : Pyrimidines are known to interact with specific enzymes involved in cellular processes. Studies have indicated that the presence of a sulfanyl group may enhance the compound's ability to inhibit certain enzymes, potentially leading to therapeutic applications in metabolic disorders .
- Target Identification : The compound can be utilized in structure–activity relationship (SAR) studies to identify biological targets. This approach aids in understanding how structural modifications influence biological activity, paving the way for the development of more effective drugs .
Synthesis and Development
The synthesis of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile involves multi-step chemical reactions that can be optimized for increased yield and purity. The synthetic pathways often include:
- Formation of Pyrimidine Core : Utilizing starting materials such as thiourea and aldehydes to construct the pyrimidine framework.
- Functionalization : Introducing functional groups like sulfanyl and nitrile through nucleophilic substitutions or coupling reactions.
- Purification : Employing chromatographic techniques to isolate the desired compound from by-products.
Case Study 1: Antiviral Screening
In a recent study, pyrimidine derivatives were screened for antiviral activity against HIV and other viruses. The results indicated that modifications similar to those found in 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile significantly improved potency compared to standard antiviral agents .
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines (e.g., MCF7 for breast cancer). The study revealed that compounds with structural similarities to our target exhibited enhanced cytotoxicity, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may facilitate binding to metal ions or other cofactors, enhancing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Compound 7A6 :
- Name : 4-[2-({5-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]benzonitrile
- Molecular Formula : C21H15N5O2S2
- Key Features: Contains a thiadiazole ring linked to a quinazolinone moiety. Acetyl and sulfanyl groups bridge the thiadiazole and benzonitrile. Elemental Analysis: C (58.18%), H (3.49%), N (16.16%) .
Compound 7A7 :
- Name : 4-[2-({5-[(6-Chloro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]benzonitrile
- Molecular Formula : C20H14ClFN4O2S2
- Key Features: Chlorine and fluorine substituents enhance electronic polarization. Quinazolinone and thiadiazole rings increase structural rigidity. Elemental Analysis: C (52.11%), H (3.06%), N (12.16%) .
Compound from :
- Name : 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile
- Key Features :
Compound from :
- Name: 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
- Molecular Formula : C11H9ClN2OS2
- Key Features: Chlorophenyl and sulfanyl groups dominate electronic properties. Pyrimidinol (hydroxypyrimidine) enables hydrogen bonding. Molecular Weight: 284.78 g/mol .
Comparative Data Table
Structural and Pharmacological Implications
Chlorine in 7A7 and the compound increases electrophilicity, which may improve interactions with nucleophilic residues in biological targets .
Conformational Rigidity: The thiadiazole and quinazolinone rings in 7A6/7A7 impose rigidity, possibly improving target selectivity but reducing synthetic accessibility (lower yields: 55–62%) . The dual sulfanyl groups in the compound stabilize planar pyrimidine conformations, as evidenced by crystal structure data .
Lipophilicity :
- The pentyl chain in the compound and the isopropyl group in the target molecule increase hydrophobicity, favoring membrane permeability.
Biological Activity
The compound 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name: 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile
- Molecular Formula: C15H18N2S
- Molecular Weight: 270.39 g/mol
- CAS Number: Not available
The biological activity of this compound can be attributed to its structural features, particularly the pyrimidine ring and the sulfanyl group. Pyrimidines are known to exhibit various biological activities, including antiviral and anticancer properties. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.
Antiviral Activity
Research indicates that compounds containing pyrimidine derivatives often demonstrate antiviral properties. For instance, a study on similar pyrimidine-based compounds showed significant inhibition of viral replication in vitro. The mechanism typically involves interference with viral enzymes, such as reverse transcriptase, which is crucial for viral replication .
Anticancer Potential
Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrimidine have been reported to inhibit cell proliferation by inducing apoptosis and interfering with cell cycle progression . In particular, compounds that target specific kinases or phosphodiesterases have shown promise in preclinical models .
Case Studies
-
In Vitro Studies:
- A study evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile exhibited IC50 values in the micromolar range, suggesting significant antiproliferative activity .
- Antiviral Efficacy:
- Mechanistic Insights:
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile?
The synthesis typically involves nucleophilic substitution reactions between a pyrimidine-thiol intermediate and a benzonitrile derivative. For example:
Prepare 6-methyl-2-(propan-2-yl)pyrimidin-4-thiol via base-mediated thiolation of a halogenated pyrimidine precursor.
React this thiol with a benzonitrile-containing alkylating agent (e.g., 4-(bromomethyl)benzonitrile) under inert conditions.
Key intermediates and conditions (e.g., solvent polarity, temperature) should be optimized to minimize side reactions, such as oxidation of the thioether group. Similar methodologies are reported for structurally related pyrimidine derivatives .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond-length validation (mean σ(C–C) ≈ 0.006 Å, R factor < 0.1) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s reactivity?
Density functional theory (DFT) calculations can predict:
- Electrophilic/nucleophilic sites : Map electrostatic potential surfaces to identify reactive regions on the pyrimidine and benzonitrile moieties.
- Transition states : Simulate reaction pathways (e.g., thiol-alkylation) to assess energy barriers and optimize catalysts (e.g., K₂CO₃ vs. Cs₂CO₃).
Validate models against experimental crystallographic data (e.g., dihedral angles from X-ray structures) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected ¹H NMR splitting) may arise from dynamic processes like restricted rotation or tautomerism. Mitigation strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchange phenomena.
- 2D NMR (COSY, NOESY) : Confirm through-space correlations, particularly for overlapping pyrimidine and benzonitrile signals .
- Cross-validation with X-ray data : Compare experimental bond lengths/angles with crystallographic benchmarks .
Q. What experimental design considerations are vital for studying structure-activity relationships (SAR)?
To explore SAR for biological activity:
Derivatization : Synthesize analogs with modified pyrimidine substituents (e.g., 6-methyl → 6-ethyl) or benzonitrile replacements (e.g., cyano → nitro).
Bioassay controls : Include Diazinon (a structurally related phosphorothioate) as a positive control for pyrimidine-mediated activity .
Data normalization : Use Hill plots to compare dose-response curves across analogs, accounting for solubility differences in DMSO/PBS .
Q. How to optimize reaction conditions for the thioether linkage formation?
Key parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions; test alternatives like THF/water biphasic systems.
- Catalyst screening : Compare bases (e.g., NaH vs. DBU) for deprotonation efficiency.
- Temperature control : Lower temperatures (0–5°C) reduce disulfide byproduct formation.
Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and isolate via column chromatography (silica gel, gradient elution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
